molecular formula C13H20N5O14P3 B1448615 Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy- CAS No. 402932-20-1

Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-

Cat. No.: B1448615
CAS No.: 402932-20-1
M. Wt: 563.24 g/mol
InChI Key: WCUDFVLXFAUCQQ-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy- is a useful research compound. Its molecular formula is C13H20N5O14P3 and its molecular weight is 563.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

402932-20-1

Molecular Formula

C13H20N5O14P3

Molecular Weight

563.24 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[3-(diaminomethylideneamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C13H20N5O14P3/c14-12(15)16-3-1-2-7-5-18(13(21)17-11(7)20)10-4-8(19)9(30-10)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8-10,19H,3-4,6H2,(H,25,26)(H,27,28)(H4,14,15,16)(H,17,20,21)(H2,22,23,24)/t8-,9+,10+/m0/s1

InChI Key

WCUDFVLXFAUCQQ-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN=C(N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN=CNN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN=C(N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-
Reactant of Route 2
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-
Reactant of Route 3
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-
Reactant of Route 4
Reactant of Route 4
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-
Reactant of Route 5
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-
Reactant of Route 6
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-

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